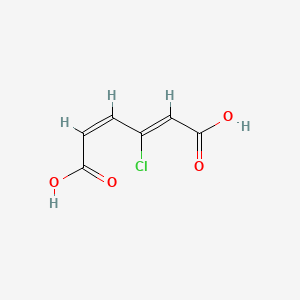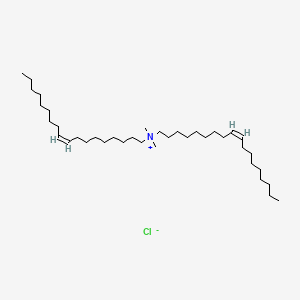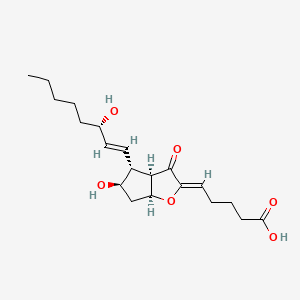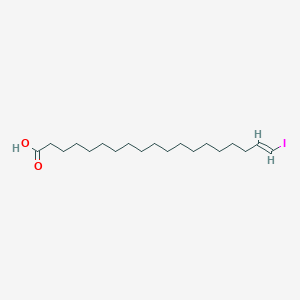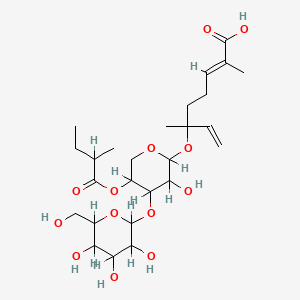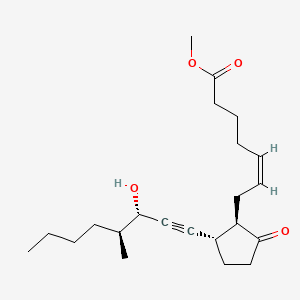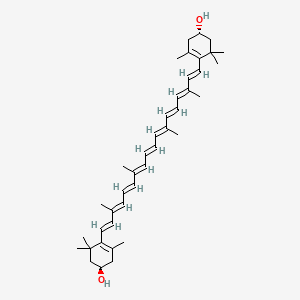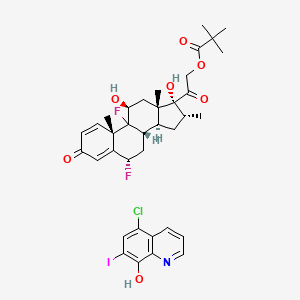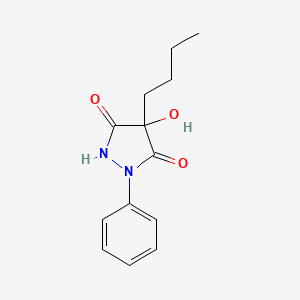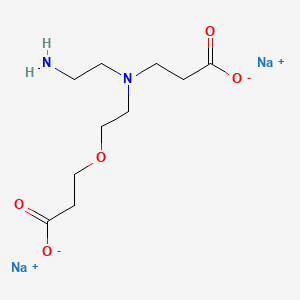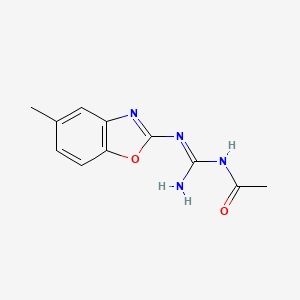
N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino-[(5-methyl-1,3-benzoxazol-2-yl)imino]methyl]acetamide is a benzoxazole.
Scientific Research Applications
Synthesis and Bioactivity
- Synthesis of Methyl 6-Deoxy-6-Guanidino-alpha-D-Glucopyranosides: A study by Liu and Cao (2008) discusses the synthesis of new methyl 6-deoxy-6-guanidino-alpha-D-glucopyranosides, which have shown anti-influenza activity. This research contributes to the development of potential antiviral agents (Liu & Cao, 2008).
Organic Synthesis Techniques
- O-Deacetylation Reagent: Ellervik and Magnusson (1997) highlighted the use of guanidine/guanidinium nitrate as a mild and selective reagent for O-deacetylation in sugar chemistry, illustrating its utility in organic synthesis (Ellervik & Magnusson, 1997).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Heterocycles: A study by El-Sawy et al. (2013) investigated the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles using guanidine, revealing significant antimicrobial and anticancer properties (El-Sawy et al., 2013).
Enzyme Stabilization
- Enzyme Self-Stabilization: Torchilin et al. (1979) explored the possibility of enzyme self-stabilization under the action of potentially reversible intramolecular cross-linkages, with guanidine playing a key role in this process (Torchilin et al., 1979).
Pharmaceutical Research
- Histamine H4 Receptor Agonists: Igel et al. (2009) synthesized N(G)-acylated imidazolylpropylguanidines as potent histamine H4 receptor agonists, demonstrating the guanidine derivative's potential in medicinal chemistry (Igel et al., 2009).
Novel Compound Synthesis
- Synthesis of Nilotinib: Yankun et al. (2011) detailed the synthesis of Nilotinib, an inhibitor of tyrosine kinase, using a process that involved the reaction of guanidine nitrate, showcasing the compound's role in creating significant pharmaceutical agents (Yankun et al., 2011).
properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[(E)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-9-8(5-6)14-11(17-9)15-10(12)13-7(2)16/h3-5H,1-2H3,(H3,12,13,14,15,16) |
InChI Key |
FJXIFRYGOHHBGT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/N=C(\N)/NC(=O)C |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
solubility |
3.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
